(E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid
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Overview
Description
(E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid is an organic compound characterized by the presence of a bromine atom, a propanoyl group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid typically involves the bromination of trans-cinnamic acid followed by further chemical modifications. One common method includes the addition of bromine in glacial acetic acid to trans-cinnamic acid, resulting in the formation of 2,3-dibromo-3-phenylpropanoic acid . This intermediate can then be subjected to dehydrobromination to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent purification processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of debrominated products.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
(E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the acrylic acid moiety play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-3-phenylpropanoic acid: A related compound with similar bromination patterns.
Phenylboronic pinacol esters: Compounds with boronic acid functionality that exhibit different reactivity.
Uniqueness
(E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid is unique due to its specific combination of bromine, propanoyl, and acrylic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H11BrO3 |
---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
3-[2-(2-bromopropanoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11BrO3/c1-8(13)12(16)10-5-3-2-4-9(10)6-7-11(14)15/h2-8H,1H3,(H,14,15) |
InChI Key |
SSZLGMSEIZFJFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1C=CC(=O)O)Br |
Origin of Product |
United States |
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